![molecular formula C16H14BrNO4 B13191436 (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is an organic compound that features a bromine atom, a methoxy group, and a pyridin-2-ylmethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a methoxy-substituted phenyl compound, followed by the introduction of the pyridin-2-ylmethoxy group through nucleophilic substitution. The final step involves the formation of the acrylic acid moiety via a Heck or Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyridin-2-ylmethoxy group is crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2E)-3-[3-chloro-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- (2E)-3-[3-fluoro-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
- (2E)-3-[3-iodo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid
Uniqueness
(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C16H14BrNO4 |
|---|---|
分子量 |
364.19 g/mol |
IUPAC名 |
(E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14BrNO4/c1-21-14-9-11(5-6-15(19)20)8-13(17)16(14)22-10-12-4-2-3-7-18-12/h2-9H,10H2,1H3,(H,19,20)/b6-5+ |
InChIキー |
RBOKGCMCFYYBRO-AATRIKPKSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=N2 |
正規SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


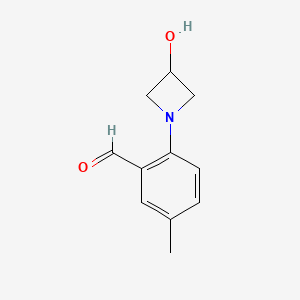
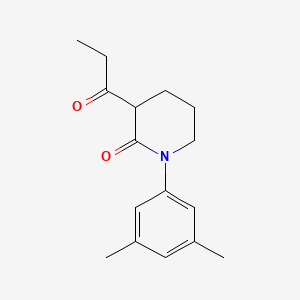
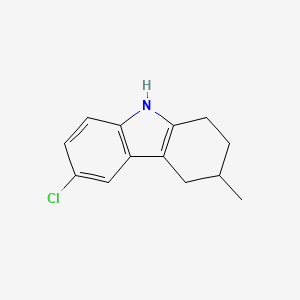
![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
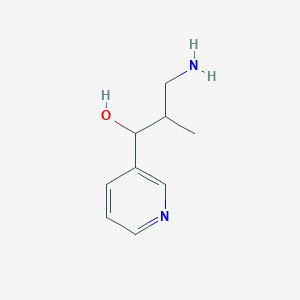


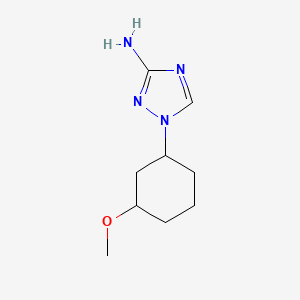
![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
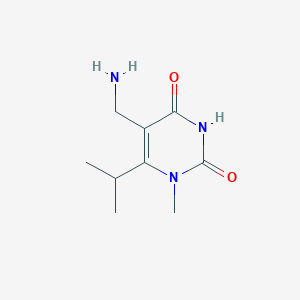
![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)
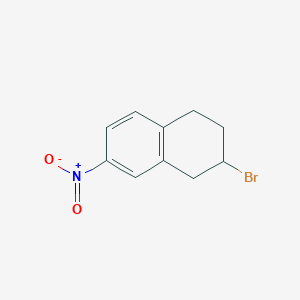
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)

